molecular formula C15H26Cl2N2O2 B1392856 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride CAS No. 1273578-03-2

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride

Cat. No. B1392856
CAS RN: 1273578-03-2
M. Wt: 337.3 g/mol
InChI Key: CLFUTRIDIRXXLO-UHFFFAOYSA-N
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Description

“2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride” is a chemical compound with the molecular formula C15H25ClN2O2 . It has a molecular weight of 300.83 . The compound is also known by the name "2-[1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2O2/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18/h3-6,14,16,18H,2,7-12H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.37 and a molecular formula of C15H24N2O2 . The InChI key for the compound is QIHCCUFYBADKBX-UHFFFAOYSA-N .

Scientific Research Applications

Comprehensive Analysis of 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol Dihydrochloride (VE-822)

Cancer Research ATR-CHK1 Pathway Inhibition: VE-822 has been identified as an innovative ATR inhibitor, which is a modified form of VE-821. It selectively and specifically inhibits the ATR-CHK1 pathway, which is crucial in the DNA damage response (DDR). Chemotherapeutic agents often activate the ATR-CHK1 and ATM-CHK2 pathways, leading to cell cycle arrest and facilitating DNA repair. VE-822’s ability to inhibit this pathway can be pivotal in cancer treatment strategies .

Preclinical Evaluation Potency and Selectivity: In a comprehensive preclinical evaluation, VE-822 demonstrated potent inhibition of ATR in biochemical assays with Ki <0.3nM and in cell assays with IC50 of 20nM. This highlights its potential as a highly potent and selective inhibitor of ATR, which could be beneficial in developing targeted cancer therapies .

Lung Cancer Treatment Proliferation and Migration Inhibition: VE-822, in combination with the deubiquitinase OTUD1, has shown significant inhibition of the proliferation and migration of lung cancer cells. Additionally, it has inhibited LUAD tumor growth in vivo. This suggests VE-822’s potential application and effect in treating lung cancer .

Safety and Hazards

The compound is labeled as an irritant according to the safety information provided . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18;;/h3-6,14,16,18H,2,7-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFUTRIDIRXXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNCC2CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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